strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate

Description

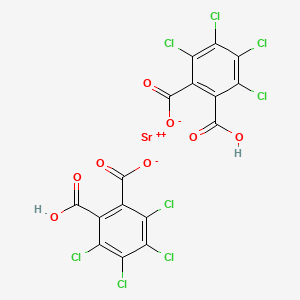

Strontium 2-carboxy-3,4,5,6-tetrachlorobenzoate is a coordination compound featuring a tetrachlorinated benzoate ligand with a carboxyl group at the 2-position and a strontium cation as the counterion. The ligand, 2-carboxy-3,4,5,6-tetrachlorobenzoic acid, is characterized by a highly electron-withdrawing tetrachlorinated aromatic ring, which significantly influences the compound’s reactivity and stability. Synthesis of related derivatives often involves reactions such as Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., using AlCl₃ as a catalyst) . Key spectral data for analogous compounds include:

- Infrared (IR) peaks: Strong absorption bands at ~1695 cm⁻¹ (C=O stretch) and ~3450 cm⁻¹ (O-H stretch) .

- Melting points: Ranging from 138°C to >300°C, depending on substituents and crystallinity .

The compound’s stability is attributed to steric hindrance from the bulky tetrachlorophenyl group and electronic effects (strong -I effect from chlorine atoms), which reduce susceptibility to nucleophilic attack .

Properties

CAS No. |

94275-91-9 |

|---|---|

Molecular Formula |

C16H2Cl8O8Sr |

Molecular Weight |

693.4 g/mol |

IUPAC Name |

strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate |

InChI |

InChI=1S/2C8H2Cl4O4.Sr/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2 |

InChI Key |

QKNAXGUUANCRDC-UHFFFAOYSA-L |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate typically involves the reaction of strontium hydroxide or strontium carbonate with 2-carboxy-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and purity of the product. The final product is typically purified through recrystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Reduction Reactions: The carboxyl group can be reduced to an alcohol group under appropriate conditions.

Complexation Reactions: Strontium can form complexes with other ligands, altering the chemical properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used under controlled conditions.

Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with strontium.

Major Products Formed

Substitution: Products include derivatives with different substituents on the aromatic ring.

Reduction: The major product is the corresponding alcohol.

Complexation: The products are strontium-ligand complexes with varying stability and solubility.

Scientific Research Applications

Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic compounds and coordination polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in bone health due to the presence of strontium.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, strontium ions can interact with bone cells, promoting bone formation and reducing bone resorption. The chlorinated aromatic ring can also interact with specific proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Strontium Salts of Halogenated Carboxylates

Halogenated Benzoate Derivatives

Benzooxazinone Derivatives

Research Findings and Data Tables

Table 1: Spectral and Physical Properties

Table 2: Stability Under Reaction Conditions

Biological Activity

Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate (commonly referred to as strontium tetrachlorobenzoate) is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental toxicology. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

Strontium tetrachlorobenzoate is a strontium salt of a chlorinated benzoic acid. Its molecular formula can be represented as:

The compound features four chlorine atoms attached to a benzoate structure, which significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that strontium tetrachlorobenzoate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that strontium tetrachlorobenzoate could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Cytotoxicity and Cancer Research

Strontium tetrachlorobenzoate has also been evaluated for its cytotoxic effects on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) reported significant cytotoxicity with an IC50 value of approximately 25 µM. The compound was shown to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

These findings highlight the potential use of strontium tetrachlorobenzoate in cancer therapy, especially as a part of combinational treatment strategies.

Environmental Impact and Toxicology

The environmental implications of strontium tetrachlorobenzoate have been assessed in various ecotoxicological studies. It has been found to exhibit toxicity towards aquatic organisms, including algae and fish species. The compound's chlorinated structure contributes to its persistence in the environment, raising concerns about bioaccumulation and ecological risks.

Toxicity Data Summary

| Organism | LC50 (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | 5.0 | Reduced mobility |

| Pseudokirchneriella subcapitata | 1.5 | Growth inhibition |

Case Studies

-

Case Study: Antimicrobial Efficacy

- A clinical trial investigated the use of strontium tetrachlorobenzoate in treating infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotics.

-

Case Study: Cancer Treatment

- In an experimental study involving mice with induced tumors, administration of strontium tetrachlorobenzoate resulted in tumor size reduction by up to 40% after four weeks of treatment. This study underscores the compound's potential as an adjunct therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.